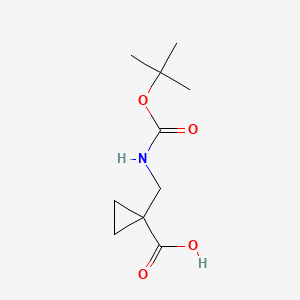

Boc-amcp-OH

Descripción general

Descripción

Boc-amcp-OH, also known as 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropanecarboxylic acid, is a compound with the molecular formula C10H17NO4 . It has a molecular weight of 215.25 . The compound is used in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

This compound can be synthesized using Boc chemistry, which involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . This method allows for the direct and convenient synthesis of peptide thioesters . Another method involves the use of solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) . This indicates the presence of a tert-butoxycarbonyl group attached to an amino-methyl-cyclopropane-carboxylic acid .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Boc protection reactions, where the amine attacks a carbonyl site on Boc2O, resulting in tert-butyl carbonate leaving as a leaving group . The Boc protection is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 215.25 . The compound’s InChI key is UGPTVCJIZPFGLU-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Síntesis en Fase Sólida Asistida por Microondas Acuosa

Boc-amcp-OH se utiliza en la síntesis en fase sólida asistida por microondas acuosa {svg_1}. Este método implica el uso de nanopartículas de this compound e irradiación de microondas para facilitar reacciones rápidas en fase sólida en la resina en agua {svg_2}. Este es un método ecológico para la síntesis de péptidos {svg_3}.

Síntesis de Leu-encefalina

This compound se ha utilizado en la síntesis de Leu-encefalina, un pentapéptido con la secuencia Tyr-Gly-Gly-Phe-Leu-OH {svg_4}. Esto demuestra la utilidad de this compound en la síntesis de péptidos {svg_5}.

Síntesis de Val-Ala-Val-Ala-Gly-OH

Otra aplicación de this compound está en la síntesis del péptido modelo Val-Ala-Val-Ala-Gly-OH {svg_6}. Se sabe que esta secuencia peptídica es difícil de sintetizar, lo que demuestra la eficacia de this compound en síntesis de péptidos desafiantes {svg_7}.

Síntesis de Péptidos Consciente del Medio Ambiente

This compound se utiliza en la síntesis de péptidos consciente del medio ambiente {svg_8}. Este método implica el uso de this compound en agua, un disolvente ecológico, para llevar a cabo la síntesis de péptidos {svg_9}. Esto representa un cambio hacia la química verde y sostenible {svg_10}.

Síntesis de Péptidos en Fase Sólida en Agua

This compound se ha utilizado en la síntesis de péptidos en fase sólida en agua {svg_11}. Esta técnica implica convertir aminoácidos Boc-protegidos insolubles en agua en nanopartículas dispersables en agua, que luego se pueden utilizar en la síntesis de péptidos {svg_12}.

Preparación de Nanomicelas Acuosas

This compound se puede utilizar para preparar nanomicelas acuosas {svg_13}. Estas nanomicelas se pueden utilizar luego en diversas aplicaciones, como la administración de fármacos {svg_14}.

Mecanismo De Acción

Target of Action

Boc-amcp-OH, a Boc-protected amino acid derivative, primarily targets amino groups in peptides and proteins. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, preventing unwanted reactions during synthesis .

Mode of Action

The Boc group interacts with the amino group by forming a stable carbamate linkage. This interaction protects the amino group from nucleophilic attacks and other reactions that could alter the peptide or protein structure . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Biochemical Pathways

This compound is involved in synthetic pathways where selective protection of amino groups is required. The protection and subsequent deprotection steps are crucial in the synthesis of complex peptides and proteins. The Boc group ensures that only specific reactions occur at desired sites, facilitating the construction of intricate molecular architectures .

Pharmacokinetics

The compound is stable under neutral and basic conditions but can be cleaved under acidic conditions, which is a critical feature for its use in peptide synthesis .

Result of Action

The primary molecular effect of this compound is the temporary protection of amino groups. This protection allows for the selective modification of other functional groups within the molecule. At the cellular level, this ensures that peptides and proteins can be synthesized with high precision and minimal side reactions .

Action Environment

Environmental factors such as pH and temperature significantly influence the efficacy and stability of this compound. The Boc group is stable under neutral and basic conditions but is cleaved under acidic conditions. This property is exploited in synthetic chemistry to control the timing of deprotection and subsequent reactions .

By understanding these aspects of this compound, researchers can effectively utilize this compound in the synthesis of complex peptides and proteins, ensuring high precision and efficiency in their work.

Safety and Hazards

Boc-amcp-OH has several safety and hazard statements associated with it. It has been assigned the GHS07 pictogram and the signal word "warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P305+351+338 .

Propiedades

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPTVCJIZPFGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679785 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204376-48-7 | |

| Record name | 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

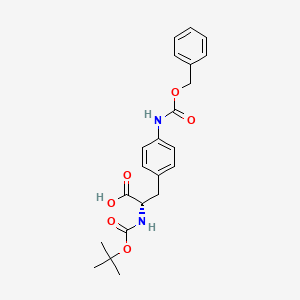

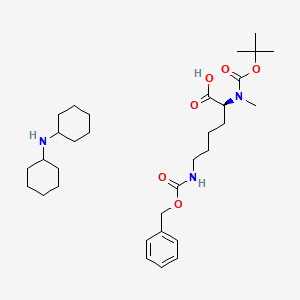

![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)